2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid
Overview
Description
2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is notable for its aromaticity and the presence of both nitrogen and sulfur, which contribute to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
Mode of Action
Thiazole derivatives have been known to interact with various enzymes and receptors, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways due to their wide range of biological activities .
Biochemical Analysis
Biochemical Properties
2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid has been associated with several biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties . The compound interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions . For instance, it has been shown to have a high binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase .
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to act as an antagonist against the target enzyme UDP-N-acetylmuramate/L-alanine ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid typically involves the reaction of an arylamine with a thiazole derivative. One common method involves the use of chloroacetyl chloride and an arylamine in the presence of a base such as potassium carbonate in an anhydrous solvent like benzene at low temperatures . The reaction proceeds through nucleophilic substitution, forming the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and fungicides
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but lacking the carboxylic acid and methyl(phenyl)amino groups.
2-Aminothiazole: Contains an amino group instead of the methyl(phenyl)amino group.
Thiazole-4-carboxylic acid: Lacks the methyl(phenyl)amino group
Uniqueness
2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid is unique due to the presence of both the methyl(phenyl)amino group and the carboxylic acid group on the thiazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid, a compound within the thiazole family, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, specifically against Mycobacterium tuberculosis, and its interactions with various biological targets.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with a methyl(phenyl)amino group and a carboxylic acid functional group. This structural configuration is crucial for its biological activity, influencing solubility, permeability, and interaction with biological targets.
Antimicrobial Activity
Research has highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis. For instance, derivatives of 2-aminothiazole-4-carboxylate have shown significant activity, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml (240 nM) against M. tuberculosis H37Rv .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | mtFabH |
Thiolactomycin (TLM) | 13 | M. tuberculosis H37Rv |
Isoniazid (INH) | 0.25 | M. tuberculosis H37Rv |
This table summarizes the antimicrobial potency of selected thiazole derivatives against M. tuberculosis, illustrating their potential as new anti-tubercular agents.
The mechanism by which this compound exerts its effects involves inhibition of key enzymes in the fatty acid synthesis pathway of mycobacteria, particularly the β-ketoacyl synthase enzyme mtFabH . This inhibition is critical for the survival of M. tuberculosis, making it a promising target for drug development.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of thiazole derivatives:
- Study on Antitubercular Activity : A series of novel thiazole derivatives were synthesized and tested for their activity against M. tuberculosis. The most potent compound demonstrated rapid bactericidal activity and selectivity towards mycobacterial species over other bacteria .
- Selectivity and Toxicity Studies : In vitro studies assessed the cytotoxicity of these compounds on mammalian cell lines alongside their antimicrobial efficacy, revealing a favorable safety profile for several derivatives .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives indicated that modifications at specific positions on the thiazole ring could enhance antimicrobial activity while maintaining low toxicity .
Properties
IUPAC Name |
2-(N-methylanilino)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-13(8-5-3-2-4-6-8)11-12-9(7-16-11)10(14)15/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNOYARCOJMDDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364356-34-3 | |
Record name | 2-[methyl(phenyl)amino]-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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